

An In-depth Technical Guide on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

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Compound of Interest		
Compound Name:	ICMT-IN-49	
Cat. No.:	B11654167	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "**ICMT-IN-49**" is not a publicly documented or widely recognized chemical entity. This guide will provide a comprehensive overview of the discovery and chemical properties of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors as a class, focusing on well-characterized examples.

Introduction to ICMT and Its Role in Cellular Signaling

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases. This enzyme is located in the endoplasmic reticulum and catalyzes the final step in a three-step process of C-terminal prenylation of proteins that contain a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification is crucial for the proper subcellular localization and function of these proteins.

The Ras proteins, including KRAS, NRAS, and HRAS, are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins and uncontrolled cell growth. By methylating the C-terminal prenylcysteine, ICMT facilitates the anchoring of Ras to the plasma membrane, a prerequisite for its signaling activity.



Inhibition of ICMT, therefore, represents a promising therapeutic strategy to disrupt aberrant Ras signaling in cancer and other diseases.

Discovery of ICMT Inhibitors

The discovery of small molecule inhibitors of ICMT has been largely driven by high-throughput screening (HTS) of diverse chemical libraries. These screening campaigns typically utilize in vitro assays that measure the enzymatic activity of ICMT.

A seminal discovery in this field was the identification of the indole-based compound, cysmethynil, through a screen of approximately 10,000 compounds. Cysmethynil served as a prototypical ICMT inhibitor and a crucial tool for validating ICMT as a druggable target. Subsequent research has focused on optimizing the potency, selectivity, and pharmacokinetic properties of indole-based and other chemical scaffolds, leading to the development of additional inhibitors.

Chemical Properties of Key ICMT Inhibitors

A number of ICMT inhibitors have been developed and characterized. The following tables summarize the chemical and biological properties of three key examples: cysmethynil, UCM-1336, and C75.

Table 1: Chemical Properties of Selected ICMT Inhibitors

Compound	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	Structure
Cysmethynil	2-[5-(3- Methylphenyl)-1- octyl-1H-indol-3- yl]acetamide	C25H32N2O	376.54	[Image of Cysmethynil structure]
UCM-1336	Not publicly available	Not publicly available	Not publicly available	Not publicly available
C75	Not publicly available	Not publicly available	Not publicly available	Not publicly available



Note: Detailed structural information for UCM-1336 and C75 is not consistently available in public domains.

Table 2: Biological Activity of Selected ICMT Inhibitors

Compound	IC50 (ICMT)	Cellular Effects	References
Cysmethynil	2.4 μΜ	Inhibits Ras membrane localization, impairs EGF signaling, induces G1 cell cycle arrest and autophagy.	
UCM-1336	2 μΜ	Induces mislocalization of Ras, decreases Ras activation, and induces cell death by autophagy and apoptosis.	
C75	0.5 μΜ	Delays senescence and stimulates proliferation of late- passage Hutchinson- Gilford progeria syndrome (HGPS) cells.	_

Signaling Pathways Affected by ICMT Inhibition

The primary signaling pathway disrupted by ICMT inhibitors is the Ras-MAPK pathway. By preventing the final maturation step of Ras proteins, these inhibitors lead to their mislocalization from the plasma membrane, thereby abrogating their ability to activate downstream effectors.







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